molecular formula C8H17NO B3262450 1-(1-Methylethyl)-2-pyrrolidinemethanol CAS No. 3554-66-3

1-(1-Methylethyl)-2-pyrrolidinemethanol

Cat. No. B3262450
CAS RN: 3554-66-3
M. Wt: 143.23 g/mol
InChI Key: XJCUYISZYNEDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylethyl)-2-pyrrolidinemethanol, also known as Ivermectin, is a macrocyclic lactone compound that is widely used as an antiparasitic agent in both animals and humans. It was first discovered in the late 1970s and has since become one of the most important drugs in the treatment of parasitic infections.

Mechanism of Action

1-(1-Methylethyl)-2-pyrrolidinemethanol works by binding to specific receptors in the nervous system of parasites, causing paralysis and death. It is thought to act by increasing the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve and muscle cells and ultimately causing paralysis.
Biochemical and Physiological Effects:
1-(1-Methylethyl)-2-pyrrolidinemethanol has been shown to have a number of biochemical and physiological effects, including altering the expression of certain genes and proteins in parasites, and modulating the immune response in hosts. It has also been shown to have anti-inflammatory properties, which may contribute to its efficacy in treating certain parasitic infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of ivermectin is its broad-spectrum activity against a range of parasitic infections. It is also relatively safe and well-tolerated, with few side effects reported at therapeutic doses. However, its use can be limited by the development of resistance in some parasites, and it may not be effective against all species of parasites.

Future Directions

There are several areas of research that are currently being explored with regards to ivermectin. These include the development of new formulations and delivery methods to improve its efficacy and safety, the investigation of its potential use in the treatment of other diseases such as cancer and viral infections, and the identification of new targets for its antiparasitic activity.

Scientific Research Applications

1-(1-Methylethyl)-2-pyrrolidinemethanol has been extensively studied for its antiparasitic properties, and its use has been approved by the World Health Organization for the treatment of onchocerciasis (river blindness) and lymphatic filariasis. It has also been shown to be effective against other parasitic infections, including scabies, head lice, and strongyloidiasis.

properties

IUPAC Name

(1-propan-2-ylpyrrolidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(9)6-10/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCUYISZYNEDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281474
Record name 1-(1-Methylethyl)-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3554-66-3
Record name 1-(1-Methylethyl)-2-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3554-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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